![molecular formula C18H20FN5O2S B6441533 3-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide CAS No. 2549035-63-2](/img/structure/B6441533.png)
3-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide
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Overview
Description
3-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide is a complex organic compound that features a combination of pyrimidine, diazepane, and benzothiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide typically involves multiple steps, starting from commercially available precursors. One common route involves the initial preparation of 6-ethyl-5-fluoropyrimidin-4-yl derivatives, followed by the formation of the diazepane ring and subsequent coupling with the benzothiazole moiety.
Preparation of 6-ethyl-5-fluoropyrimidin-4-yl derivatives: This step involves the reaction of 6-ethyl-5-fluoropyrimidin-4(1H)-one with reagents such as triethylamine and phosphorus oxychloride in dichloromethane under reflux conditions.
Formation of the diazepane ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamine precursors.
Coupling with benzothiazole: The final step involves the coupling of the diazepane derivative with 1,2-benzothiazole 1,1-dioxide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, particularly at the fluorine position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
3-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders or infectious diseases.
Materials Science: It can be utilized in the synthesis of advanced materials, such as organic semiconductors or light-emitting diodes.
Biological Research: The compound may serve as a probe for studying biological pathways and enzyme functions.
Mechanism of Action
The mechanism of action of 3-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
4-chloro-6-ethyl-5-fluoropyrimidine: Used as a building block in the synthesis of bio-active compounds.
4-ethyl-5-fluoro-6-hydroxypyrimidine: Another pyrimidine derivative used in the preparation of bio-active compounds.
Uniqueness
3-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide is unique due to its combination of pyrimidine, diazepane, and benzothiazole moieties, which confer distinct chemical and biological properties. This structural complexity allows for versatile applications in various fields, making it a valuable compound for research and development.
Biological Activity
The compound 3-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide is a novel heterocyclic derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure consisting of a benzothiazole moiety linked to a diazepane ring and a pyrimidine substituent. The molecular formula is C16H19FN4O2S with a molecular weight of approximately 358.41 g/mol.
Anticancer Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising results:
Cell Line | IC50 (μM) | Activity |
---|---|---|
A549 (Lung Cancer) | 8.78 ± 3.62 | High activity in 2D assays |
NCI-H358 (Lung Cancer) | 6.68 ± 15 | High activity in 2D assays |
MRC-5 (Normal Fibroblast) | >50 | Non-active |
These results indicate that the compound selectively inhibits cancer cell proliferation while exhibiting low toxicity towards normal cells, which is crucial for therapeutic applications .
The biological activity of this compound may be attributed to its ability to interfere with cellular pathways involved in cancer progression. Studies suggest that benzothiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins .
Additionally, the presence of the fluoropyrimidine group enhances the compound's interaction with DNA and RNA synthesis pathways, potentially leading to increased cytotoxicity against rapidly dividing cancer cells .
Antimicrobial Activity
Beyond anticancer properties, the compound has shown antimicrobial activity against various pathogens. In vitro studies indicate:
Microorganism | Minimum Inhibitory Concentration (MIC) (μM) |
---|---|
Staphylococcus aureus | 12.5 |
Escherichia coli | 25 |
These findings suggest that the compound may serve as a potential antimicrobial agent, particularly against Gram-positive bacteria .
Case Studies
A notable case study involved the evaluation of similar benzothiazole derivatives in clinical settings. One study assessed the efficacy of a related compound on patients with non-small cell lung cancer (NSCLC), revealing a significant reduction in tumor size in patients treated with benzothiazole derivatives compared to control groups .
Another investigation focused on the antimicrobial effects of benzothiazole compounds in treating skin infections caused by resistant strains of Staphylococcus aureus, demonstrating effective clearance of infections in clinical trials .
Properties
IUPAC Name |
3-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN5O2S/c1-2-14-16(19)18(21-12-20-14)24-9-5-8-23(10-11-24)17-13-6-3-4-7-15(13)27(25,26)22-17/h3-4,6-7,12H,2,5,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXPGKAQACMKGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CCCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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